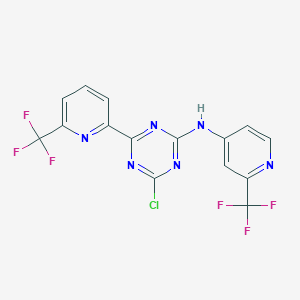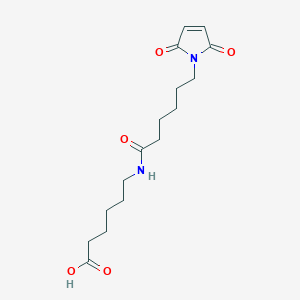
6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and an amide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid typically involves multiple steps, starting with the formation of the pyrrole ring followed by the introduction of the hexanoic acid moiety. Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the pyrrole ring and subsequent amide bond formation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted pyrroles and amides.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrrole ring makes it a valuable precursor for the construction of heterocyclic compounds.
Biology: In biological research, 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid is used to study protein interactions and modifications. Its ability to react with thiol groups in cysteine residues makes it a useful tool for labeling and tracking proteins.
Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways. Its structural features allow for the creation of compounds with enhanced binding affinity and specificity.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of new materials with improved performance and durability.
作用机制
The mechanism by which 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrrole ring can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways, including signal transduction and gene expression.
相似化合物的比较
Maleimide Acetic Acid: Similar in structure, but lacks the hexanoic acid moiety.
N-Maleoylglycine: Contains a maleimide group but is shorter in chain length.
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid: Similar structure but without the amide group.
属性
IUPAC Name |
6-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c19-13(17-11-5-1-4-8-16(22)23)7-3-2-6-12-18-14(20)9-10-15(18)21/h9-10H,1-8,11-12H2,(H,17,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHBSENEIGLQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)NCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
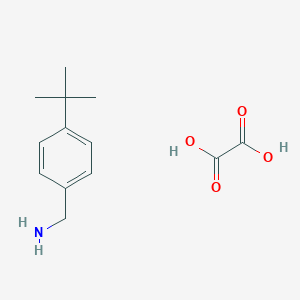
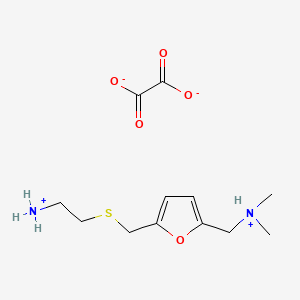
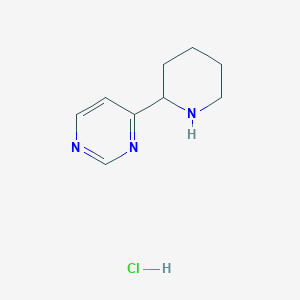
![2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B8100456.png)
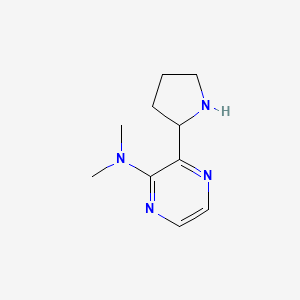
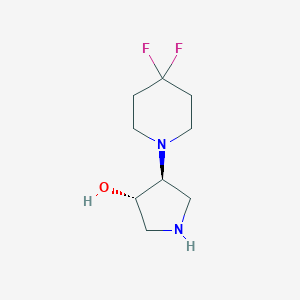
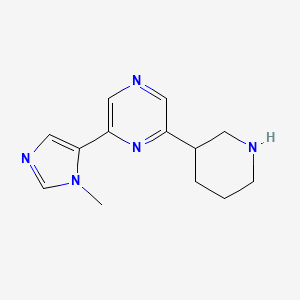
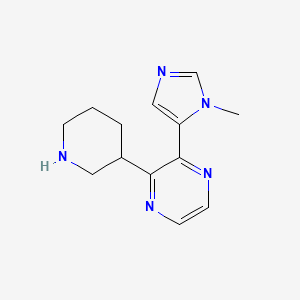
![[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B8100487.png)
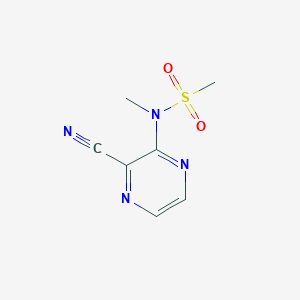
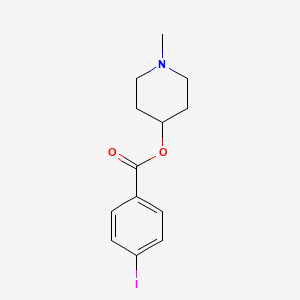
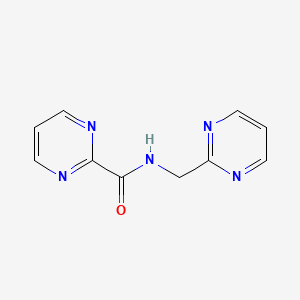
![ethyl 2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-iodothiazole-4-carboxylate](/img/structure/B8100519.png)
